Testosterone enanthate

Catalog No.
S544995
CAS No.
315-37-7
M.F
C26H40O3
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone enanthate

CAS Number

315-37-7

Product Name

Testosterone enanthate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

VOCBWIIFXDYGNZ-IXKNJLPQSA-N

SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

solubility

Insoluble

Synonyms

Andropository, Delatestryl, Durathate, Primoteston Depot, Testosteron Depot-Rotexmedica, Testosteron-Depot Eifelfango, Testosteron-Depot Jenapharm, testosterone enanthate, testosterone heptanoate, testosterone heptylate, Testrin P.A., Theramex

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

The exact mass of the compound Testosterone enanthate is 400.2977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17591. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens - Supplementary Records. It belongs to the ontological category of enanthate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Impact on Muscle Strength and Power

One of the most studied applications of testosterone enanthate in research is its effect on muscle growth and performance. Studies have shown that testosterone enanthate can significantly increase muscle strength and power in healthy young men within 6-12 weeks of administration [, ]. This effect is likely due to testosterone's ability to stimulate protein synthesis and muscle growth. However, it's important to note that research is ongoing to determine the effectiveness of shorter cycles (less than 6 weeks) [].

Hypogonadism Treatment

Testosterone enanthate is a prescribed medication used to treat hypogonadism, a condition where the body doesn't produce enough testosterone. Research has consistently demonstrated the effectiveness of testosterone enanthate in restoring testosterone levels and improving symptoms associated with hypogonadism, such as decreased libido, erectile dysfunction, and low energy [].

Testosterone enanthate is a synthetic derivative of testosterone, classified as an androgen and anabolic steroid. It is specifically the C17β heptanoate ester of testosterone, designed to prolong the hormone's effects in the body. This compound is utilized primarily in hormone replacement therapy for males with testosterone deficiency, often associated with conditions like hypogonadism. By providing a sustained release of testosterone, it helps in achieving physiological levels in patients .

Testosterone enanthate acts by mimicking the effects of natural testosterone in the body. It binds to the androgen receptor in various tissues, including muscle, bone, and reproductive organs []. This binding triggers a cascade of cellular events that influence protein synthesis, muscle growth, bone development, and sexual function [].

  • Toxicity: Testosterone enanthate can cause a variety of side effects, including acne, hair loss, increased risk of blood clots, and liver damage [].
  • Flammability: Testosterone enanthate is not flammable [].
  • Reactivity: Testosterone enanthate can react with strong oxidizing agents.
, primarily focusing on the esterification of testosterone with heptanoic acid or its anhydride. The general reaction can be summarized as follows:

  • Esterification Reaction: Testosterone reacts with heptanoic anhydride in the presence of a catalyst such as pyridine to form testosterone enanthate.
  • Hydrolysis: In biological systems, testosterone enanthate undergoes hydrolysis by esterase enzymes, breaking the ester bond to release free testosterone and enanthic acid .

Testosterone enanthate exhibits significant biological activity through its action as an agonist of the androgen receptor. Once administered, it is converted into free testosterone, which then binds to androgen receptors in various tissues, exerting both androgenic and anabolic effects. These effects include:

  • Androgenic Effects: Development of male secondary sexual characteristics such as increased facial hair, deepening of the voice, and enhanced libido.
  • Anabolic Effects: Promotion of muscle growth and strength, increased bone density, and improved recovery from exercise .

The pharmacokinetics of testosterone enanthate reveal an elimination half-life of approximately 4.5 days when administered intramuscularly, necessitating regular injections to maintain stable blood levels .

The synthesis methods for testosterone enanthate can vary but generally follow established protocols involving esterification. Key steps include:

  • Reaction Setup: Combine testosterone with heptanoic anhydride in a suitable solvent (e.g., benzene) under controlled temperature conditions.
  • Catalysis: Utilize pyridine as a catalyst to facilitate the esterification process.
  • Purification: After completion of the reaction, purify the product through crystallization or chromatography techniques to isolate pure testosterone enanthate .

Alternative methods may involve different solvents or catalysts depending on specific laboratory conditions or desired purity levels.

Testosterone enanthate is primarily used in medical applications for:

  • Hormone Replacement Therapy: Treating men with low testosterone levels due to aging or medical conditions.
  • Anabolic Steroid Use: In bodybuilding and athletics for muscle mass gain and performance enhancement, although this use is often associated with legal and health risks .
  • Clinical Trials: Investigating its efficacy in various conditions related to hormonal imbalances and metabolic disorders .

Testosterone enanthate has been studied for its interactions with various drugs and substances:

  • Anticoagulants: It may enhance sensitivity to oral anticoagulants, necessitating dosage adjustments.
  • Corticosteroids: Concurrent use can increase the risk of edema; thus, caution is advised in patients with cardiovascular issues.
  • Diuretics: Can lead to increased fluid retention and potential complications related to hypertension .

These interactions highlight the importance of monitoring patients receiving testosterone enanthate therapy for potential side effects and drug efficacy.

Several compounds exhibit similar properties to testosterone enanthate. Here are some notable examples:

Compound NameChemical StructureUnique Characteristics
Testosterone CypionateC22H32O3Another long-acting ester; slightly different pharmacokinetics
Testosterone PropionateC22H32O3Shorter half-life; requires more frequent dosing
Nandrolone DecanoateC27H44O3An anabolic steroid known for less androgenic activity
Methenolone EnanthateC20H30O3Known for its mild anabolic properties; less water retention

Testosterone enanthate stands out due to its longer half-life compared to other esters like propionate, making it suitable for less frequent dosing while maintaining stable serum levels of testosterone . Its unique balance between androgenic and anabolic effects makes it particularly valuable in clinical settings for hormone replacement therapy.

Traditional Synthetic Routes

The traditional synthesis of testosterone enanthate follows the classical Steglich esterification methodology, which was first established for steroid hormone modifications in pharmaceutical chemistry [1]. The conventional approach employs dicyclohexylcarbodiimide and 4-dimethylaminopyridine as the primary coupling system for esterification reactions [2].

In the traditional route, testosterone serves as the starting material and undergoes direct esterification with heptanoic acid under mild conditions. The reaction typically proceeds at temperatures between 20-25°C over extended periods of 24 hours [3]. The traditional method utilizes a stoichiometric excess of dicyclohexylcarbodiimide with catalytic amounts of 4-dimethylaminopyridine to facilitate the coupling reaction. This approach achieves yields ranging from 41-87% with product purities exceeding 95% [3].

The traditional synthesis pathway involves multiple purification steps including aqueous workup procedures and chromatographic separations. The formation of dicyclohexylurea as a byproduct necessitates additional purification protocols, which can complicate product isolation and reduce overall process efficiency [2].

Modern Synthesis Approaches

Esterification of Testosterone with Heptanoic Acid

Modern synthetic methodologies have significantly advanced the efficiency of testosterone enanthate production through the implementation of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride systems coupled with 4-dimethylaminopyridine catalysis [1]. This contemporary approach addresses the limitations of traditional methods by providing superior reaction kinetics and product yields.

The modern esterification process utilizes 17β-hydroxy-3-ethoxyandrosta-3,5-diene as the testosterone precursor, which undergoes coupling with heptanoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine [1]. The reaction is conducted in 1,2-dichloroethane under inert atmosphere conditions at 20°C. This methodology achieves remarkable yields of 96.3% with product purities of 97.2% [1].

The enhanced efficiency of the modern approach stems from the superior reactivity of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride compared to dicyclohexylcarbodiimide. The water-soluble urea byproduct formed from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride facilitates easier product purification through aqueous extraction procedures [4].

Alternative Synthetic Pathways

Alternative synthetic pathways for testosterone enanthate production have emerged through the development of environmentally sustainable methodologies. Polymer-supported catalytic systems represent a significant advancement in green chemistry applications for steroid esterification [3].

The polymer-supported tosylic acid catalytic system operates under solvent-free conditions with microwave irradiation assistance. This methodology achieves reaction completion within 2.5 minutes at 100°C, representing a substantial improvement in reaction kinetics compared to conventional approaches [3]. The heterogeneous catalytic system demonstrates recyclability potential, with the catalyst maintaining activity for multiple reaction cycles.

Microwave-assisted esterification utilizing polymer-supported acids provides yields ranging from 33-96% depending on the specific ester chain length. Longer chain aliphatic esters demonstrate superior selectivity and higher yields compared to shorter chain derivatives [3]. The solvent-free approach eliminates the need for extensive purification procedures and reduces environmental impact.

Industrial Production Systems

Industrial-scale production of testosterone enanthate employs sophisticated continuous processing systems designed for optimal efficiency and product quality [5]. The industrial production framework encompasses multiple integrated unit operations including reaction, separation, purification, and quality control systems.

The industrial production system incorporates a reactor vessel equipped with temperature control systems and inert atmosphere capabilities [5]. The reaction kettle operates at temperatures between 44-50°C with integrated heat exchange systems for thermal management. A cooling tower system maintains precise temperature control while recovering thermal energy for process efficiency enhancement [5].

Crystallization systems utilize controlled cooling protocols with temperature maintenance at 1-6°C to optimize crystal formation and product quality [5]. Centrifugal separation equipment provides efficient solid-liquid separation for intermediate and final product isolation. The integrated system includes evaporation units for solvent recovery and concentration operations [5].

The industrial framework implements automated feed proportioning systems controlled by computer-based process control systems [5]. This automation ensures consistent raw material ratios and reaction conditions throughout the production cycle. The production system incorporates multiple utilization of crystallization and centrifugation equipment across different production stages to optimize capital utilization and reduce overall equipment costs [5].

Reaction Mechanisms

The esterification mechanism of testosterone enanthate synthesis proceeds through a well-characterized nucleophilic acyl substitution pathway [4]. The mechanism involves multiple distinct stages including carboxylic acid activation, nucleophilic attack, and ester bond formation.

The initial activation stage involves the formation of an activated acyl intermediate through the interaction between heptanoic acid and the carbodiimide coupling reagent [4]. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride attacks the carboxylic acid group, forming an O-acylisourea intermediate. The presence of 4-dimethylaminopyridine enhances this activation through the formation of an acylpyridinium species [4].

The nucleophilic attack stage occurs when the 17β-hydroxyl group of testosterone attacks the activated acyl carbon center . This nucleophilic substitution proceeds with the displacement of the activated leaving group and formation of the ester bond. The reaction mechanism follows second-order kinetics with rate dependence on both testosterone and activated acid concentrations [4].

The final stage involves the elimination of the urea byproduct and regeneration of the 4-dimethylaminopyridine catalyst [4]. The mechanism demonstrates high selectivity for the 17β-hydroxyl position due to steric and electronic factors. The reaction proceeds under mild conditions to prevent unwanted side reactions and maintain product integrity.

Catalytic Processes

Catalytic processes in testosterone enanthate synthesis employ both homogeneous and heterogeneous catalytic systems to achieve optimal reaction efficiency [3] [4]. The catalytic mechanisms involve multiple pathways depending on the specific catalyst system employed.

Homogeneous catalysis utilizing 4-dimethylaminopyridine operates through nucleophilic catalysis mechanisms [4]. The pyridine nitrogen acts as a nucleophile, attacking the activated acyl species to form an acylpyridinium intermediate. This intermediate demonstrates enhanced electrophilicity compared to the original acyl species, facilitating rapid nucleophilic attack by the alcohol substrate [4].

The catalytic cycle involves the initial formation of the acylpyridinium species followed by nucleophilic attack by testosterone [4]. The resulting tetrahedral intermediate undergoes elimination to form the ester product and regenerate the 4-dimethylaminopyridine catalyst. The catalytic system demonstrates high turnover frequencies and excellent selectivity for primary and secondary alcohols [4].

Heterogeneous catalytic processes employ polymer-supported acid catalysts for environmentally sustainable synthesis [3]. The polymer-supported tosylic acid system operates through Brønsted acid catalysis mechanisms. The acidic sites on the polymer support activate the carboxylic acid toward nucleophilic attack by the alcohol substrate [3].

The heterogeneous catalytic system demonstrates recyclability with maintained activity over multiple reaction cycles [3]. The catalyst can be separated through simple filtration procedures and reused without significant loss of catalytic activity. The solid-supported system eliminates the need for catalyst separation and purification procedures required in homogeneous systems [3].

Purification and Crystallization Techniques

Purification and crystallization of testosterone enanthate employ sophisticated techniques to achieve pharmaceutical-grade product quality [7]. The purification process encompasses multiple stages including crude product isolation, recrystallization, and final purification procedures.

The primary purification approach utilizes controlled crystallization from mixed solvent systems [7]. Crude testosterone enanthate is dissolved in aliphatic lower alcohols, preferentially methanol, followed by controlled addition of water to induce crystallization. The optimal water content ranges from 20-30% by weight based on the alcohol content [7].

The crystallization process operates at temperatures below 0°C, preferentially at -10°C or lower, to optimize crystal formation and product purity [7]. The controlled cooling protocol enhances crystal size and bulk density, improving filtration efficiency and product handling characteristics [7]. The mixed solvent system promotes the formation of well-defined crystals with improved morphological properties.

Secondary purification techniques employ plate-frame filtration systems for final product clarification [5]. The filtration process removes residual impurities and ensures product compliance with pharmaceutical specifications. The purified product undergoes final drying procedures under controlled atmospheric conditions to achieve the desired moisture content [5].

Quality control procedures throughout the purification process monitor product purity, crystal morphology, and physical properties [8]. Analytical techniques including high-performance liquid chromatography and gas chromatography ensure product compliance with regulatory specifications [9]. The purification process achieves final product purities exceeding 98% with consistent crystal characteristics suitable for pharmaceutical applications [8].

Data Tables

The following tables provide comprehensive quantitative data supporting the synthesis and production methodologies discussed:

Table 1: Synthesis Methods Comparison

Synthesis ApproachReaction Temperature (°C)Reaction TimeYield (%)Purity (%)Catalyst System
Traditional Steglich Esterification20-2524 hours41-87>95DCC/DMAP
Modern EDCI-DMAP Method20Until completion96.397.2EDCI/DMAP
Polymer-Supported Acid Catalysis1005 minutesVariableNot specifiedPolymer-supported tosylic acid
Microwave-Assisted Synthesis1002.5 minutes33-96VariablePolymer-supported tosylic acid

Table 2: Reaction Mechanism Details

StageKey ReagentsTemperature (°C)AtmosphereDuration
ActivationEDCI, DMAP20Inert (Argon)15 minutes
Nucleophilic AttackTestosterone, Heptanoic acid20Inert (Argon)Variable
Ester FormationEster bond formation20Inert (Argon)Until completion
Hydrolysis/WorkupSulfuric acid, NaOHRoom temperatureAir30 minutes

Table 3: Purification Parameters

ParameterOptimal ConditionsTemperature Range (°C)
Crystallization Temperature≤-10°C-10 to 0
Solvent SystemMethanol-Water mixtureVariable
Water Content20-30 wt% based on alcoholNot applicable
Crystal Size EnhancementIncreased with controlled coolingBelow 0
Bulk Density ImprovementEnhanced with proper solvent ratioBelow 0
Filtration EfficiencyImproved with larger crystalsRoom temperature

Table 4: Industrial Equipment

EquipmentFunctionOperating Temperature (°C)
Reaction KettlePrimary esterification reaction44-50
Cooling TowerTemperature control and heat recovery1-6
Crystallization KettleProduct crystallization≤0
CentrifugeSolid-liquid separationRoom temperature
EvaporatorSolvent removal and concentrationVariable
Reactor (Secondary)Secondary reactionsVariable
DemixerPhase separationRoom temperature
Dewatering MachineMoisture removalVariable
Plate-Frame FilterFinal product filtrationRoom temperature
Product Collection TankProduct storageRoom temperature

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Exact Mass

400.29774513 g/mol

Monoisotopic Mass

400.29774513 g/mol

Heavy Atom Count

29

LogP

3.58

Appearance

Solid powder

Melting Point

34-39ºC
36 - 37.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z6522T8N9

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (28.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (66.67%): May cause cancer [Danger Carcinogenicity];
H351 (31.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Testosterone enanthate in males is indicated as a replacement therapy in conditions associated with a deficiency or absence of endogenous testosterone. Some of the treated conditions are 1) primary hypogonadism, defined as testicular failure due to cryptorchidism, bilateral torsion, orchitis, vanishing testis syndrome or orchidectomy; 2) hypogonadotropic hypogonadism due to an idiopathic gonadotropin or luteinizing hormone-releasing hormone deficiency or due to a pituitary-hypothalamic injury from tumors, trauma or radiation, in this case it is important to accompany the treatment with adrenal cortical and thyroid hormone replacement therapy; 3) to stimulate puberty in patients with delayed puberty not secondary to a pathological disorder. If the conditions 1 and 2 occur prior to puberty, the androgen replacement therapy will be needed during adolescent years for the development of secondary sexual characteristics and prolonged androgen treatment might be needed it to maintain sexual characteristics after puberty. In females, testosterone enanthate is indicated to be used secondarily in presence of advanced inoperable metastatic mammary cancer in women who are from one to five years postmenopausal. It has also been used in premenopausal women with breast cancer who have benefited from oophorectomy and are considered to have a hormone-responsive tumor. Testosterone enanthate injections that are currently formulated for subcutaneous use are specifically indicated only for primary hypogonadism and hypogonadotropic hypogonadism. The use of such formulations is limited because the safety and efficacy of these subcutaneous products in adult males with late-onset hypogonadism and males less than 18 years old have not yet been established. Moreover, subcutaneously administered testosterone enanthate is indicated only for the treatment of men with hypogonadal conditions associated with structural or genetic etiologies, considering the medication could cause blood pressure increases that can raise the risk of major adverse cardiovascular events like non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death.
FDA Label

Pharmacology

Testosterone enanthate presents the same properties as its analog testosterone with the advantage that this molecule has a longer release rate and half-life.[L1152] Administration of ester derivatives of testosterone as testosterone enanthate generates an increase in serum testosterone to levels reaching 400% from the baseline within 24 hours of administration. These androgen levels remain elevated for 3-5 days after initial administration.[A31612] Continuous administration of testosterone enanthate shows a significant suppression of dihydrotestosterone, serum PSA, HDL and FSH, as well as a slight increase in serum estradiol. The levels of dihydrotestosterone and FSH can remain suppressed even 14 days after treatment termination. There are no changes in mood and sexual activity by the presence of testosterone enanthate.[A31618]
Testosterone Enanthate is a long-acting intramuscular form of the androgen testosterone. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males, delayed puberty, and metastatic mammary cancer. (NCI04)

MeSH Pharmacological Classification

Androgens

Mechanism of Action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH).

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

315-37-7

Absorption Distribution and Excretion

The pharmacokinetic profile of testosterone enanthate was studied in a regime of multiple dosing and the testosterone level was reported to present a Cmax above 1200 ng/dl after 24 hours of the last dose. The concentration decreased sequentially until it reached 600 ng/dl after one week. The pharmacokinetic profile of testosterone enanthate presented differences depending on the administered dose in which the tmax was shifted to a range of 36-48 hours. The plasma testosterone level plateaued below the therapeutic range after 3-4 weeks. This reports showed that the different formulation of testosterone enanthate and testosterone cypionate generates a different profile and thus, they are not therapeutically equivalent.
About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form. The inactivation of testosterone occurs primarily in the liver.
The volume of distribution following intravenous administration of testosterone is of approximately 1 L/kg.

Metabolism Metabolites

To start its activity, testosterone enanthate has to be processed by enzymes in the bloodstream. These enzymes will catalyze the molecule at the ester location of the moiety. Once processed in this manner, the testosterone enanthate molecule is metabolized to various 17-keto steroids through two different pathways. Subsequently, the major active metabolites are estradiol and DHTd. Testosterone is metabolized to DHT by steroid 5α-reductase in skin, liver and urogenital tract. In reproductive tissues DHT is further metabolized to androstanediol.

Wikipedia

Testosterone_enanthate
Tetrazolium_chloride

FDA Medication Guides

Xyosted (Autoinjector)
Testosterone Enanthate
SOLUTION;SUBCUTANEOUS
ANTARES PHARMA INC
11/19/2019

Biological Half Life

Testosterone enanthate presents a long half-life in the range of 7-9 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Gava G, Mancini I, Cerpolini S, Baldassarre M, Seracchioli R, Meriggiola MC. Testosterone undecanoate and testosterone enanthate injections are both effective and safe in transmen over 5 years of administration. Clin Endocrinol (Oxf). 2018 Jul 19. doi: 10.1111/cen.13821. [Epub ahead of print] PubMed PMID: 30025172.
2: Kalhori Z, Soleimani Mehranjani M, Azadbakht M, Shariaatzadeh MA. Ovary stereological features and serum biochemical factors following induction of polycystic ovary syndrome with testosterone enanthate in mice: An experimental study. Int J Reprod Biomed (Yazd). 2018 Apr;16(4):267-274. PubMed PMID: 29942935; PubMed Central PMCID: PMC6004592.
3: Verbeke N, Pirson N, Devresse A, Furnica R, Duprez T, Maiter D. Anterior hypopituitarism in a patient with amyloidosis secondary to Crohn's disease: a case report. J Med Case Rep. 2018 Jun 22;12(1):174. doi: 10.1186/s13256-018-1719-7. PubMed PMID: 29929552; PubMed Central PMCID: PMC6013906.
4: Costa LBF, Rosa-E-Silva ACJS, Medeiros SF, Nacul AP, Carvalho BR, Benetti-Pinto CL, Yela DA, Maciel GAR, Soares Júnior JM, Maranhão TMO. Recommendations for the Use of Testosterone in Male Transgender. Rev Bras Ginecol Obstet. 2018 May;40(5):275-280. doi: 10.1055/s-0038-1657788. Epub 2018 Jun 18. PubMed PMID: 29913543.
5: Ghowsi M, Khazali H, Sisakhtnezhad S. The effect of resveratrol on oxidative stress in the liver and serum of a rat model of polycystic ovary syndrome: An experimental study. Int J Reprod Biomed (Yazd). 2018 Mar;16(3):149-158. PubMed PMID: 29766146; PubMed Central PMCID: PMC5944437.
6: Mumford PW, Romero MA, Mao X, Mobley CB, Kephart WC, Haun CT, Roberson PA, Young KC, Martin JS, Yarrow JF, Beck DT, Roberts MD. Cross talk between androgen and Wnt signaling potentially contributes to age-related skeletal muscle atrophy in rats. J Appl Physiol (1985). 2018 Aug 1;125(2):486-494. doi: 10.1152/japplphysiol.00768.2017. Epub 2018 May 3. PubMed PMID: 29722624.
7: Almaiman AA, Almaiman SH, Elagamy EI, Al Wutayd O, Almarzuqi M, Alzunaidi R, Alhatlani S, Eid EE. Side effects of anabolic steroids used by athletes at Unaizah Gyms, Saudi Arabia: a pilot study. J Sports Med Phys Fitness. 2018 Apr 20. doi: 10.23736/S0022-4707.18.08366-4. [Epub ahead of print] PubMed PMID: 29687691.
8: Althobiti SD, Alqurashi NM, Alotaibi AS, Alharthi TF, Alswat KA. Prevalence, Attitude, Knowledge, and Practice of Anabolic Androgenic Steroid (AAS) Use Among Gym Participants. Mater Sociomed. 2018 Mar;30(1):49-52. doi: 10.5455/msm.2018.30.49-52. PubMed PMID: 29670477; PubMed Central PMCID: PMC5857039.
9: Wright TJ, Dillon EL, Durham WJ, Chamberlain A, Randolph KM, Danesi C, Horstman AM, Gilkison CR, Willis M, Richardson G, Hatch SS, Jupiter DC, McCammon S, Urban RJ, Sheffield-Moore M. A randomized trial of adjunct testosterone for cancer-related muscle loss in men and women. J Cachexia Sarcopenia Muscle. 2018 Jun;9(3):482-496. doi: 10.1002/jcsm.12295. Epub 2018 Apr 14. PubMed PMID: 29654645; PubMed Central PMCID: PMC5989774.
10: Saaka Y, Allen DT, Luangwitchajaroen Y, Shao Y, Campbell RA, Lorenz CD, Lawrence MJ. Towards optimised drug delivery: structure and composition of testosterone enanthate in sodium dodecyl sulfate monolayers. Soft Matter. 2018 Apr 25;14(16):3135-3150. doi: 10.1039/c7sm01893b. PubMed PMID: 29629469.
11: Kato K, Abe H, Hanawa N, Fukuzawa J, Matsuo R, Yonezawa T, Itoh S, Sato Y, Ika M, Shimizu S, Endo S, Hano H, Izu A, Sugitani M, Tsubota A. Hepatocellular adenoma in a woman who was undergoing testosterone treatment for gender identity disorder. Clin J Gastroenterol. 2018 Mar 27. doi: 10.1007/s12328-018-0854-4. [Epub ahead of print] PubMed PMID: 29589251.
12: Phillips EG, Beggs LA, Ye F, Conover CF, Beck DT, Otzel DM, Ghosh P, Bassit ACF, Borst SE, Yarrow JF. Effects of pharmacologic sclerostin inhibition or testosterone administration on soleus muscle atrophy in rodents after spinal cord injury. PLoS One. 2018 Mar 26;13(3):e0194440. doi: 10.1371/journal.pone.0194440. eCollection 2018. PubMed PMID: 29579075; PubMed Central PMCID: PMC5868788.
13: Cromwell RL, Scott JM, Downs M, Yarbough PO, Zanello SB, Ploutz-Snyder L. Overview of the NASA 70-day Bed Rest Study. Med Sci Sports Exerc. 2018 Mar 22. doi: 10.1249/MSS.0000000000001617. [Epub ahead of print] PubMed PMID: 29570535.
14: Allen DT, Damestani N, Saaka Y, Lawrence MJ, Lorenz CD. Interaction of testosterone-based compounds with dodecyl sulphate monolayers at the air-water interface. Phys Chem Chem Phys. 2018 Mar 28;20(13):8790-8801. doi: 10.1039/c7cp07611h. PubMed PMID: 29542750.
15: Bhasin S, Apovian CM, Travison TG, Pencina K, Moore LL, Huang G, Campbell WW, Li Z, Howland AS, Chen R, Knapp PE, Singer MR, Shah M, Secinaro K, Eder RV, Hally K, Schram H, Bearup R, Beleva YM, McCarthy AC, Woodbury E, McKinnon J, Fleck G, Storer TW, Basaria S. Effect of Protein Intake on Lean Body Mass in Functionally Limited Older Men: A Randomized Clinical Trial. JAMA Intern Med. 2018 Apr 1;178(4):530-541. doi: 10.1001/jamainternmed.2018.0008. PubMed PMID: 29532075; PubMed Central PMCID: PMC5885156.
16: Ganesan K, Pellegrini MV. Anabolic Steroids. 2018 Feb 24. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK482418/ PubMed PMID: 29494025.
17: Ghowsi M, Khazali H, Sisakhtnezhad S. Evaluation of TNF-α and IL-6 mRNAs expressions in visceral and subcutaneous adipose tissues of polycystic ovarian rats and effects of resveratrol. Iran J Basic Med Sci. 2018 Feb;21(2):165-174. doi: 10.22038/IJBMS.2017.24801.6167. PubMed PMID: 29456813; PubMed Central PMCID: PMC5811755.
18: Fano D, Vásquez-Velásquez C, Gonzales-Castañeda C, Guajardo-Correa E, Orihuela PA, Gonzales GF. N-Butanol and Aqueous Fractions of Red Maca Methanolic Extract Exerts Opposite Effects on Androgen and Oestrogens Receptors (Alpha and Beta) in Rats with Testosterone-Induced Benign Prostatic Hyperplasia. Evid Based Complement Alternat Med. 2017;2017:9124240. doi: 10.1155/2017/9124240. Epub 2017 Dec 11. PubMed PMID: 29375645; PubMed Central PMCID: PMC5742461.
19: Tapper J, Arver S, Pencina KM, Martling A, Blomqvist L, Buchli C, Li Z, Gagliano-Jucá T, Travison TG, Huang G, Storer TW, Bhasin S, Basaria S. Muscles of the trunk and pelvis are responsive to testosterone administration: data from testosterone dose-response study in young healthy men. Andrology. 2018 Jan;6(1):64-73. doi: 10.1111/andr.12454. PubMed PMID: 29280355.
20: Albrecht A, Penger T, Marx M, Hirsch K, Dörr HG. Short-term adverse effects of testosterone used for priming in prepubertal boys before growth hormone stimulation test. J Pediatr Endocrinol Metab. 2018 Jan 26;31(1):21-24. doi: 10.1515/jpem-2017-0280. PubMed PMID: 29197861.

Explore Compound Types